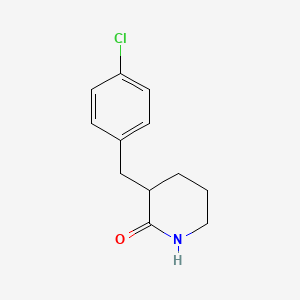
3-(4-Chlorobenzyl)-2-piperidone
Descripción general
Descripción
4-Chlorobenzoic acid is an organic compound with the molecular formula ClC6H4CO2H. It is a white solid that is soluble in some organic solvents and in aqueous base .
Synthesis Analysis
The Cannizzaro reaction is a method of synthesizing alcohols and carboxylic acids from aldehydes . This could potentially be used in the synthesis of compounds similar to “3-(4-Chlorobenzyl)-2-piperidone”.Molecular Structure Analysis
The structure of 4-Chlorobenzyl alcohol, a compound related to “3-(4-Chlorobenzyl)-2-piperidone”, has been determined . Its molecular structure is in good agreement with those previously determined for similar benzyl halides .Chemical Reactions Analysis
The oxidation of 4-chlorobenzyl alcohol was performed under pseudo-first-order conditions . The reaction can be followed by thin layer chromatography (TLC) .Physical And Chemical Properties Analysis
4-Chlorobenzyl alcohol is a crystalline, colorless solid . It has a melting point range of 68 - 71 °C (154 - 160 °F) .Aplicaciones Científicas De Investigación
-
X-ray Structure Determination
- Field : Chemistry
- Application Summary : The X-ray structure of 4-chlorobenzyl chloride was determined for the first time .
- Methods : Crystals suitable for diffraction were obtained from the inner surface of a commercial bottle which had been stored for >5 years, allowing slow sublimation .
- Results : The resulting structure shows a perfectly planar chlorobenzene ring with the CH2–Cl bond almost orthogonal .
-
Synthesis of Liquid Crystalline Dyes
- Field : Material Science
- Application Summary : A new dye, 4-[(4-chlorobenzyl)oxy]-3,4′-dichloroazobenzene (CODA), with liquid crystalline properties was synthesized .
- Methods : The Williamson method was used for the synthesis. The structure and the thermal behavior of CODA were investigated by means of nuclear magnetic resonance, X-ray diffraction, differential scanning calorimetry, and light polarized optical microscopy .
- Results : The liquid crystalline properties were exhibited in the characteristic temperature ranges and the thermophysical parameters were determined .
-
Protection of Carboxyl Groups
- Field : Organic Chemistry
- Application Summary : 4-Chlorobenzyl alcohol acts as a reagent for the protection of carboxyl groups as their 4-chlorobenzyl esters .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The 4-chlorobenzyl esters are more stable to acid than the corresponding benzyl esters .
-
Synthesis of 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-propenoic acid
- Field : Organic Chemistry
- Application Summary : This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The product is sold “as-is” without any analytical data. The buyer assumes responsibility to confirm product identity and/or purity .
-
Preparation of Benzyl Chloride
- Field : Industrial Chemistry
- Application Summary : Benzyl chloride, or α-chlorotoluene, is a widely used chemical building block .
- Methods : Benzyl chloride is prepared industrially by the gas-phase photochemical reaction of toluene with chlorine .
- Results : Approximately 100,000 tonnes are produced annually .
-
Anticancer Activity of Indole Derivatives
- Field : Medicinal Chemistry
- Application Summary : Compound 1-(4-chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole showed potent anticancer activity .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compound showed cytotoxicity against selected human cancer cell lines .
-
Synthesis of 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-propenoic acid
- Field : Organic Chemistry
- Application Summary : This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The product is sold “as-is” without any analytical data. The buyer assumes responsibility to confirm product identity and/or purity .
-
Preparation of Benzyl Chloride
- Field : Industrial Chemistry
- Application Summary : Benzyl chloride, or α-chlorotoluene, is a widely used chemical building block .
- Methods : Benzyl chloride is prepared industrially by the gas-phase photochemical reaction of toluene with chlorine .
- Results : Approximately 100,000 tonnes are produced annually .
-
Anticancer Activity of Indole Derivatives
- Field : Medicinal Chemistry
- Application Summary : Compound 1-(4-chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole showed potent anticancer activity .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compound showed cytotoxicity against selected human cancer cell lines .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methyl]piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-5-3-9(4-6-11)8-10-2-1-7-14-12(10)15/h3-6,10H,1-2,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDRQHFCYJKQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzyl)-2-piperidone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1530745.png)
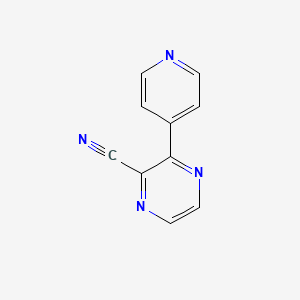
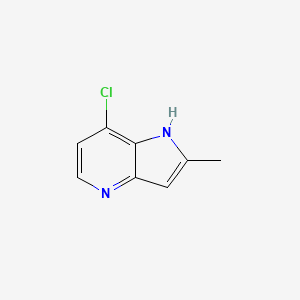
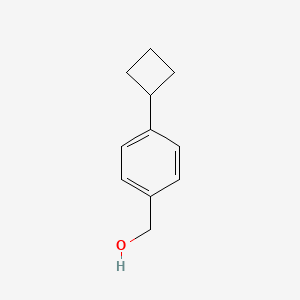
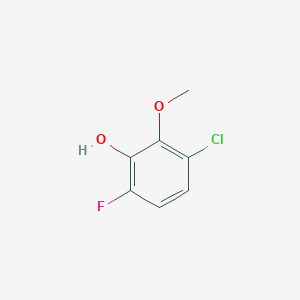


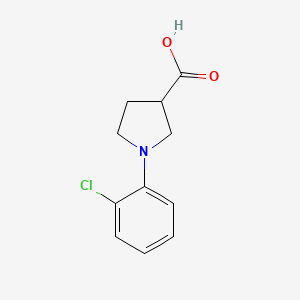
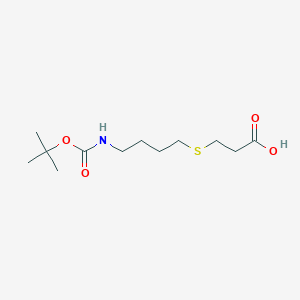
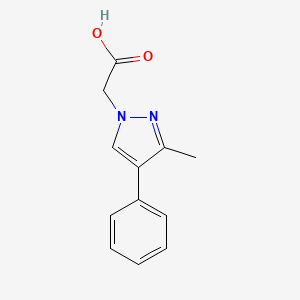

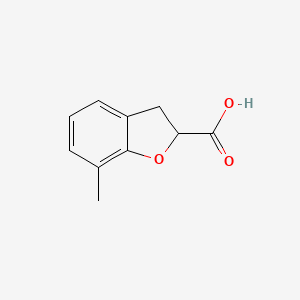

![4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1530766.png)